![molecular formula C13H19BFNO2 B1449310 5-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline CAS No. 1418128-33-2](/img/structure/B1449310.png)
5-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Overview
Description
5-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a chemical compound with the empirical formula C13H16BFN2O2. It has a molecular weight of 262.09 . This compound is a boric acid ester intermediate with a benzene ring .
Molecular Structure Analysis
The molecular structure of this compound can be determined using single crystal X-ray diffraction analysis . The InChI code for this compound is 1S/C13H16BFN2O2/c1-10(2)11(3,4)16-12(15-10)8-5-9(13)7-14-6-8/h5-7H,1-4H3 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a SMILES string of CC1©OB(OC1©C)c2c[nH]c3ncc(F)cc23 .Scientific Research Applications
Drug Synthesis and Development
This compound is a valuable intermediate in the synthesis of various pharmaceuticals. Its boronic ester group is pivotal in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is widely used to create complex, biologically active molecules for drug development .
Material Science
The compound’s ability to participate in carbon-carbon bond formation makes it a key player in the synthesis of new materials, including polymers and organic electronic components. Its fluorine atom can introduce desirable properties like increased stability and altered electronic characteristics .
Cancer Research
Boronic acid derivatives, like the one , have been identified as potential therapeutic agents against cancer. They can act as enzyme inhibitors, disrupting the metabolic pathways that cancer cells rely on for growth and proliferation .
Fluorescent Probes
The fluorine atom present in this compound can be utilized to develop fluorescent probes. These probes are essential tools in biochemistry and cell biology for imaging and tracking various biological processes .
Enzyme Inhibitors
The structural motif of this compound is similar to those found in enzyme inhibitors. It can be used to design and synthesize new inhibitors that can regulate enzyme activity, which is crucial in treating diseases where enzyme malfunction is a factor .
Antimicrobial Agents
Research has shown that compounds with boronic acid functionalities can serve as antimicrobial agents. They can be designed to target and inhibit bacterial enzymes, contributing to the fight against antibiotic-resistant bacteria .
Safety And Hazards
This compound is classified as Acute Tox. 3 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements for this compound are H302, H315, H319, and H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively .
properties
IUPAC Name |
5-fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BFNO2/c1-8-10(6-9(15)7-11(8)16)14-17-12(2,3)13(4,5)18-14/h6-7H,16H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHHFDPDYGAZFIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2C)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
CAS RN |
1418128-33-2 | |
Record name | (3-Amino-5-fluoro-2-methylphenyl)boronic acid pinacol ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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